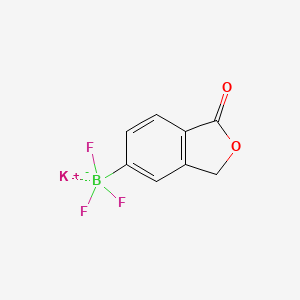
Potassium trifluoro(1-oxo-1,3-dihydro-2-benzofuran-5-yl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(1-oxo-1,3-dihydro-2-benzofuran-5-yl)boranuide is a specialized organofluorine compound known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a trifluoroborate group attached to a benzofuran ring, making it a valuable reagent in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium trifluoro(1-oxo-1,3-dihydro-2-benzofuran-5-yl)boranuide typically involves the reaction of a benzofuran derivative with a trifluoroborate salt under controlled conditions. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent to transform organoboronic acids into the desired trifluoroborate compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(1-oxo-1,3-dihydro-2-benzofuran-5-yl)boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: This compound is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts and base (e.g., potassium carbonate) are typically used in the presence of a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Nucleophilic Substitution: Various nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
Potassium trifluoro(1-oxo-1,3-dihydro-2-benzofuran-5-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of Potassium trifluoro(1-oxo-1,3-dihydro-2-benzofuran-5-yl)boranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The benzofuran ring can interact with various molecular targets, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoroborate: A simpler analog used in similar coupling reactions.
Benzofuran derivatives: Compounds with similar core structures but different functional groups.
Organoboronic acids: Precursors to trifluoroborate compounds used in various synthetic applications.
Uniqueness
Potassium trifluoro(1-oxo-1,3-dihydro-2-benzofuran-5-yl)boranuide stands out due to its unique combination of a trifluoroborate group and a benzofuran ring, providing enhanced reactivity and stability in chemical reactions. This makes it a valuable tool in advanced organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
potassium;trifluoro-(1-oxo-3H-2-benzofuran-5-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3O2.K/c10-9(11,12)6-1-2-7-5(3-6)4-14-8(7)13;/h1-3H,4H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYJADGONCLCOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C(=O)OC2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![potassium {4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide](/img/structure/B7971165.png)
![Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide](/img/structure/B7971172.png)


![Methyl 2-[(2-benzoylphenyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B7971204.png)


![(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B7971214.png)
![Tetrabutylazanium; trifluoro({3-[(4-methylpiperazin-1-yl)methyl]phenyl})boranuide](/img/structure/B7971229.png)

![{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate](/img/structure/B7971241.png)
